7-Fluorobenzofuran-4-carbaldehyde
CAS No.: 199391-59-8
Cat. No.: VC21329115
Molecular Formula: C9H5FO2
Molecular Weight: 164.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199391-59-8 |
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Molecular Formula | C9H5FO2 |
Molecular Weight | 164.13 g/mol |
IUPAC Name | 7-fluoro-1-benzofuran-4-carbaldehyde |
Standard InChI | InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
Standard InChI Key | QBYIPNHVKFERGT-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1C=O)C=CO2)F |
Canonical SMILES | C1=CC(=C2C(=C1C=O)C=CO2)F |
Introduction
Basic Properties and Identification
7-Fluorobenzofuran-4-carbaldehyde is characterized by specific physicochemical properties that enable its identification and differentiation from similar compounds. The following table summarizes its key identification parameters:
Property | Value |
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CAS Number | 199391-59-8 |
Molecular Formula | C₉H₅FO₂ |
Molecular Weight | 164.13 g/mol |
IUPAC Name | 7-fluoro-1-benzofuran-4-carbaldehyde |
Synonyms | 4-Benzofurancarboxaldehyde,7-fluoro-; 7-Fluoro-benzofuran-4-carbaldehyde; 4-benzo[b]furancarbaldehyde,7-fluoro- |
MDL Number | MFCD18819779 |
Standard InChIKey | XNOVXCXIFROOPP-UHFFFAOYSA-N |
The compound consists of a benzofuran skeleton with a fluorine atom at position 7 and an aldehyde group at position 4. This specific substitution pattern distinguishes it from other fluorinated benzofuran derivatives and contributes to its unique chemical properties and potential biological activities .
Chemical Structure and Electronic Properties
Structural Features
The molecular architecture of 7-Fluorobenzofuran-4-carbaldehyde comprises a fused benzene-furan heterocyclic system. The benzofuran core consists of a benzene ring fused with a furan ring, creating a planar bicyclic structure. This planarity contributes to the compound's aromaticity and reactivity patterns.
The presence of the fluorine atom at position 7 introduces specific electronic effects that influence the compound's reactivity. Fluorine, being highly electronegative, withdraws electron density from the aromatic system through both inductive and resonance effects. This electronic perturbation affects the distribution of electron density throughout the molecule, particularly in the benzene portion of the benzofuran skeleton.
The aldehyde group at position 4 adds another dimension to the compound's electronic character. The carbonyl functionality introduces a polarized bond, with the carbon atom being electrophilic due to the electron-withdrawing nature of the oxygen atom. This creates a reactive site for nucleophilic addition reactions, which is a key aspect of the compound's chemical behavior.
Spectroscopic Characteristics
Based on structural similarities with related benzofuran derivatives, 7-Fluorobenzofuran-4-carbaldehyde would likely exhibit distinctive spectroscopic features:
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In ¹H NMR spectroscopy, the aldehyde proton would appear as a characteristic singlet at approximately δ 9.8-10.2 ppm, which is typical for aromatic aldehydes.
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The aromatic protons would resonate in the region of δ 7.0-8.5 ppm, with specific coupling patterns influenced by the presence of the fluorine atom.
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In ¹³C NMR, the aldehyde carbon would appear at approximately δ 185-195 ppm.
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In mass spectrometry, the molecular ion peak would be observed at m/z 164, corresponding to the molecular weight of C₉H₅FO₂.
Chemical Reactivity
Like other benzofuran derivatives with aldehyde functionalities, 7-Fluorobenzofuran-4-carbaldehyde would be expected to participate in various chemical transformations. The reactivity is primarily determined by the benzofuran core, the aldehyde group, and the fluorine substituent.
Reactions of the Aldehyde Group
The aldehyde functionality at position 4 serves as a versatile handle for further chemical modifications:
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
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Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Condensation reactions: The aldehyde can participate in various condensation reactions, including:
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Aldol condensations with ketones or other aldehydes
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Wittig reactions to form alkenes
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Reductive amination to form amines
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Reactions Influenced by the Fluorine Substituent
The fluorine atom at position 7 introduces specific reactivity patterns:
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Enhanced electrophilicity: The electron-withdrawing effect of fluorine increases the electrophilicity of the aromatic system, potentially directing electrophilic aromatic substitution reactions to specific positions.
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Nucleophilic aromatic substitution: Under certain conditions, the fluorine atom might be susceptible to nucleophilic aromatic substitution, although this would require activating groups in the appropriate positions.
Comparison with Related Compounds
To better understand the properties and potential applications of 7-Fluorobenzofuran-4-carbaldehyde, it is instructive to compare it with structurally related compounds.
Comparison with Other Fluorinated Benzofuran Derivatives
The following table compares 7-Fluorobenzofuran-4-carbaldehyde with several related compounds:
These structural variations result in different electronic properties, affecting reactivity patterns and potential biological activities .
Comparison with Non-Fluorinated Analogues
Comparing 7-Fluorobenzofuran-4-carbaldehyde with its non-fluorinated counterpart provides insights into the specific effects of fluorine substitution:
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Enhanced lipophilicity: The presence of fluorine typically increases the compound's lipophilicity, potentially improving its pharmacokinetic properties.
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Metabolic stability: Fluorine substitution often enhances metabolic stability by blocking potential sites of metabolic degradation.
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Binding affinity: The electronegative fluorine atom can participate in specific interactions with biological targets, potentially enhancing binding affinity.
Current Research and Future Directions
Research Challenges
Research on 7-Fluorobenzofuran-4-carbaldehyde faces several challenges:
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Limited documentation: Specific studies focusing on this compound are relatively scarce in the scientific literature.
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Synthetic complexity: The specific substitution pattern presents challenges in achieving regioselective synthesis.
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Structure-activity relationship elucidation: Determining the precise contribution of the fluorine atom at position 7 to biological activity requires extensive comparative studies.
Future Research Directions
Several promising avenues for future research on 7-Fluorobenzofuran-4-carbaldehyde include:
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Development of efficient synthetic routes: Establishing regioselective methods for synthesizing this compound with high yields and purity.
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Comprehensive biological evaluation: Systematic screening for antimicrobial, anticancer, and anti-inflammatory activities.
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Medicinal chemistry applications: Exploration of this compound as a scaffold for developing novel therapeutic agents.
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Structure modification studies: Investigation of how structural modifications affect biological activity and physicochemical properties.
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